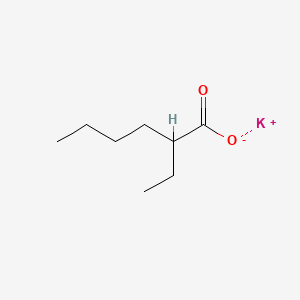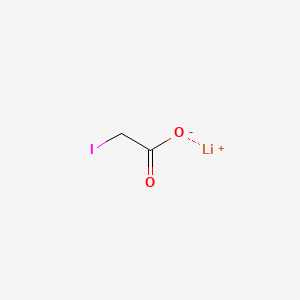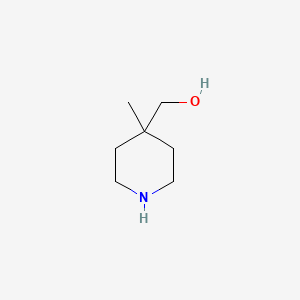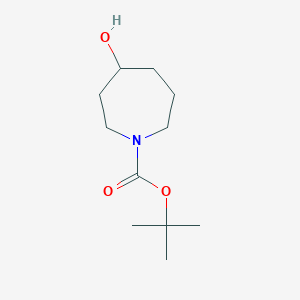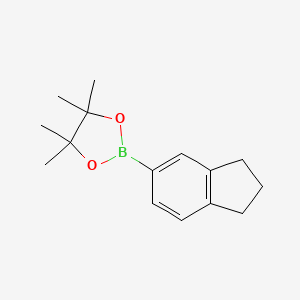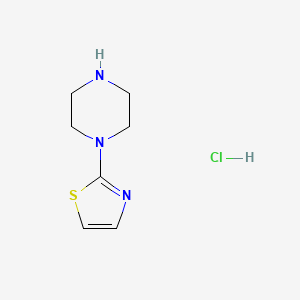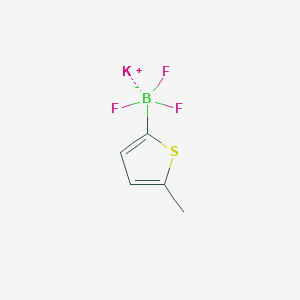
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has been used in various chemical reactions, particularly in the synthesis of monoarylated and diarylated-1,6-naphthyridines .
Physical And Chemical Properties Analysis
“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has a molecular weight of 283.08 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.
Applications De Recherche Scientifique
Activité anticancéreuse
“5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate de méthyle” a été trouvé pour avoir des propriétés anticancéreuses significatives . Il fait partie de la famille des 1,6-naphthyridines, qui a été largement étudiée pour son activité anticancéreuse. Ces composés ont montré des résultats prometteurs contre différentes lignées de cellules cancéreuses .
Activité anti-VIH
Les 1,6-naphthyridines, la famille à laquelle appartient notre composé, ont démontré une activité anti-VIH . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH.
Activité antimicrobienne
Ce composé a montré des propriétés antimicrobiennes. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens, qui sont cruciaux dans la lutte contre les souches bactériennes résistantes aux médicaments.
Activité analgésique
Les 1,6-naphthyridines ont été trouvées pour posséder des propriétés analgésiques (soulagement de la douleur) . Cela suggère que “this compound” pourrait être utilisé dans le développement de nouveaux médicaments analgésiques.
Activité anti-inflammatoire
“this compound” a démontré une activité anti-inflammatoire. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires, qui pourraient être utilisés pour traiter des affections comme l’arthrite et d’autres maladies inflammatoires.
Activité antioxydante
Les 1,6-naphthyridines ont été trouvées pour posséder des propriétés antioxydantes . Cela suggère que “this compound” pourrait être utilisé dans le développement de nouveaux médicaments antioxydants, qui pourraient aider à protéger les cellules du corps contre les dommages.
Troubles neurologiques
Ce composé est utilisé dans le développement de médicaments pour divers troubles neurologiques. Cela suggère qu’il pourrait potentiellement être utilisé dans le traitement d’affections telles que la maladie d’Alzheimer, la maladie de Parkinson et d’autres troubles neurologiques.
Applications industrielles
Les naphthyridines, en général, sont largement utilisées dans les activités industrielles . Cela suggère que “this compound” pourrait avoir des applications potentielles dans diverses industries.
Mécanisme D'action
Target of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a pharmacologically active compound It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with various targets to exert their effects . The exact interaction of Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with 1,6-naphthyridines , it can be inferred that multiple pathways might be affected, leading to downstream effects
Result of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has demonstrated various biological properties, such as antimicrobial, anticancer, and anti-inflammatory activity. It is used in drug development for various neurological disorders, cancer, and inflammation. The specific molecular and cellular effects of the compound’s action are subjects of ongoing research.
Propriétés
IUPAC Name |
methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOXNRPYVCORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625028 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
410544-37-5 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



